4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
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Overview
Description
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a benzodioxine moiety, and a dimethylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.
Sulfonylation: The benzodioxine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Ring Formation: The sulfonylated benzodioxine is reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
Coupling with Dimethylpyrimidine: Finally, the pyrrolidine derivative is coupled with 2,6-dimethylpyrimidine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzodioxine moiety.
Reduction: Reduced derivatives of the pyrrolidine ring.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine: A simpler analog with similar structural features.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents.
Dimethylpyrimidine Derivatives: Compounds with a dimethylpyrimidine core but different functional groups.
Uniqueness
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-9-18(20-13(2)19-12)26-14-5-6-21(11-14)27(22,23)15-3-4-16-17(10-15)25-8-7-24-16/h3-4,9-10,14H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQXKMXCSIIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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